molecular formula C9H12N2O3S B14646545 4-(Ethylsulfonyl)benzohydrazide CAS No. 53554-95-3

4-(Ethylsulfonyl)benzohydrazide

Cat. No.: B14646545
CAS No.: 53554-95-3
M. Wt: 228.27 g/mol
InChI Key: DOOAZZAAWWZTOJ-UHFFFAOYSA-N
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Description

4-(Ethylsulfonyl)benzohydrazide is a chemical compound belonging to the class of benzohydrazides. Benzohydrazides are known for their diverse biological properties, including anti-bacterial, anti-fungal, anti-convulsant, anti-cancer, and anti-tubercular activities . The compound’s structure consists of a benzene ring substituted with an ethylsulfonyl group and a hydrazide group, making it a valuable pharmacophore in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Ethylsulfonyl)benzohydrazide typically involves the reaction of 4-(Ethylsulfonyl)benzoic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The general procedure involves:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, microwave-assisted synthesis can be employed to reduce reaction times and improve product purity .

Chemical Reactions Analysis

Types of Reactions

4-(Ethylsulfonyl)benzohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(Ethylsulfonyl)benzohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(Ethylsulfonyl)benzohydrazide involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt essential biochemical pathways, leading to the compound’s observed biological effects. The exact molecular targets and pathways involved may vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

    Benzohydrazide: The parent compound with similar biological properties.

    4-(Methylsulfonyl)benzohydrazide: A closely related compound with a methylsulfonyl group instead of an ethylsulfonyl group.

    4-(Chlorosulfonyl)benzohydrazide: Another related compound with a chlorosulfonyl group.

Uniqueness

4-(Ethylsulfonyl)benzohydrazide is unique due to the presence of the ethylsulfonyl group, which can influence its chemical reactivity and biological activity. This compound’s specific substitution pattern may confer distinct properties compared to other benzohydrazide derivatives .

Properties

IUPAC Name

4-ethylsulfonylbenzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O3S/c1-2-15(13,14)8-5-3-7(4-6-8)9(12)11-10/h3-6H,2,10H2,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOOAZZAAWWZTOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=C(C=C1)C(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40282005
Record name 4-(ethylsulfonyl)benzohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40282005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53554-95-3
Record name 4-(Ethylsulfonyl)benzoic acid hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53554-95-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 28124
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053554953
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC28124
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28124
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC23797
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23797
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-(ethylsulfonyl)benzohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40282005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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